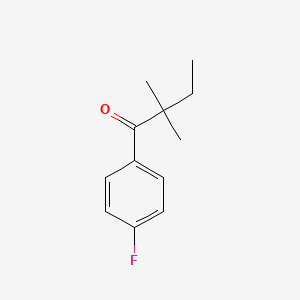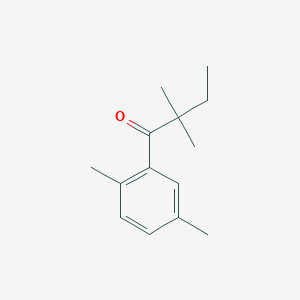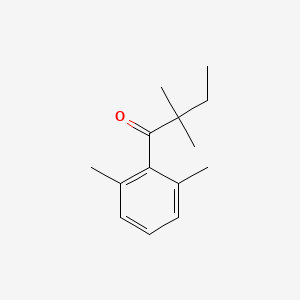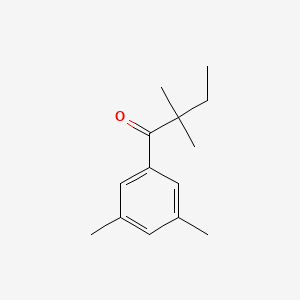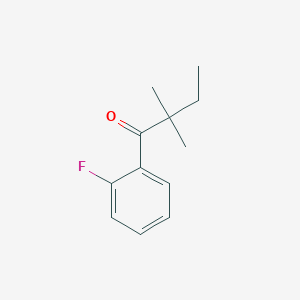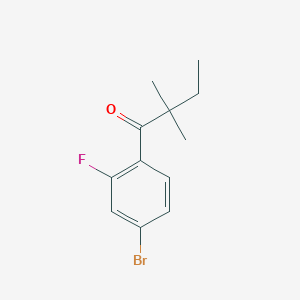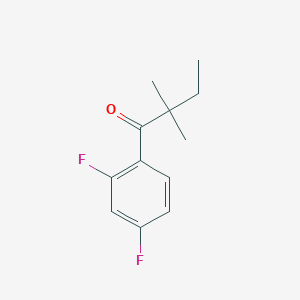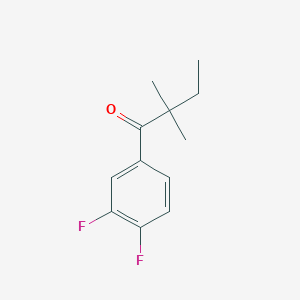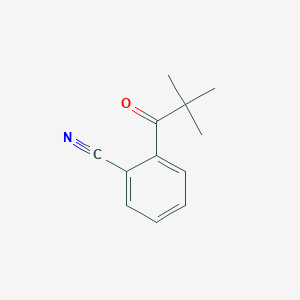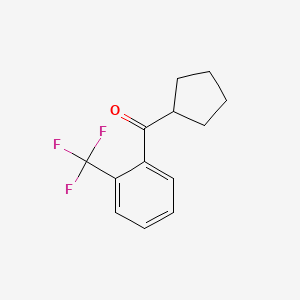
Cyclopentyl 2-trifluoromethylphenyl ketone
説明
Cyclopentyl 2-trifluoromethylphenyl ketone is a chemical compound with the CAS Number: 898791-64-5 . It has a molecular weight of 242.24 and its IUPAC name is cyclopentyl [2-(trifluoromethyl)phenyl]methanone . The compound is typically a colorless to golden oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13F3O/c14-13(15,16)11-8-4-3-7-10(11)12(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 .Physical And Chemical Properties Analysis
This compound is a colorless to golden oil . It has a molecular weight of 242.24 . The carbon-to-oxygen double bond in the carbonyl group is quite polar, which leads to dipole-dipole interactions that significantly affect the boiling points . The solubility of aldehydes and ketones is about the same as that of alcohols and ethers .科学的研究の応用
Metal-Dependent Reaction Tuning
Cyclopentylmetal reagents exhibit metal-dependent reaction profiles with ketones, enabling selective reduction or addition reactions. This versatility has been utilized in the asymmetric synthesis of medicinally important compounds. For instance, cyclopentylmagnesium bromide (CPMB) reduces aromatic and aliphatic aldehydes and ketones to alcohols with high diastereoselectivity, while in the presence of ZnCl2, it adds to ketones to give tertiary alcohols with complete diastereoselectivity. This method has been applied to synthesize (+)-alpha-conhydrine and (S)-2-cyclopentyl-2-phenylglycolic acid (Roy et al., 2009).
Enzymatic Cyclopentyl[b]indole Formation
In the context of biosynthesis, ScyC enzyme catalyzes the cyclization and decarboxylation of beta-ketoacid intermediates to form cyclopentyl[b]indole structures, as part of scytonemin (a cyanobacterial sunscreen) biosynthesis. This process demonstrates a unique enzymatic approach to constructing complex organic molecules (Balskus & Walsh, 2009).
Low-Impact Acetalization Reactions
Cyclopentyl methyl ether has been employed as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes, showcasing an environmentally friendly approach to acetalization reactions. This method uses ammonium salts as catalysts, highlighting the use of cyclopentyl derivatives in green chemistry applications (Azzena et al., 2015).
Nickel-Catalyzed Cycloaddition
Cyclopentyl phenyl ketone and its derivatives have been shown to undergo oxidative addition with nickel catalysts to form key intermediates for cycloaddition reactions. This method facilitates the synthesis of cyclopentane compounds, illustrating the role of cyclopentyl derivatives in facilitating complex chemical transformations (Ogoshi et al., 2006).
[3+2] Cycloadditions with Olefins
A novel method for [3+2] reaction of aryl cyclopropyl ketones with olefins has been developed, utilizing photocatalysis to generate highly substituted cyclopentane ring systems. This process emphasizes the potential of cyclopentyl derivatives in photocatalytic applications and the synthesis of complex organic structures (Lu et al., 2011).
Safety and Hazards
作用機序
Target of Action
Trifluoromethyl ketones (tfmks), a group to which this compound belongs, are known to be valuable synthetic targets and synthons in the construction of fluorinated pharmacons .
Mode of Action
Tfmks are known to be involved in various chemical reactions, including claisen condensation and retro-claisen c-c bond cleavage .
生化学分析
Biochemical Properties
Cyclopentyl 2-trifluoromethylphenyl ketone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the oxidation-reduction processes. The trifluoromethyl group in the compound enhances its reactivity, making it a valuable intermediate in synthetic chemistry . This compound can also act as an inhibitor for certain enzymes, affecting their activity and altering metabolic pathways .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it impacts cellular metabolism by altering the flux of metabolites through different pathways . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating them. This binding can lead to changes in the enzyme’s conformation and activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in alterations in cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular functions, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular functions, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful . These findings highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidation-reduction reactions. The compound can affect the levels of metabolites in these pathways, leading to changes in metabolic flux . Additionally, this compound can influence the activity of key enzymes, further altering metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function can be influenced by its localization within the cell, affecting various biochemical processes .
特性
IUPAC Name |
cyclopentyl-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O/c14-13(15,16)11-8-4-3-7-10(11)12(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYIDWQRBBRPBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642571 | |
| Record name | Cyclopentyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898791-64-5 | |
| Record name | Cyclopentyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



